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The homologous histone acetyltransferases (HATs) E1A binding protein p300 (EP300) and

CREB-binding protein (CREBBP) have emerged as critical regulators of gene expression and

cellular function, making them compelling targets for therapeutic intervention in a range of

diseases, most notably cancer. This technical guide provides a comprehensive overview of the

therapeutic potential of targeting EP300/CREBBP, with a focus on quantitative data, detailed

experimental protocols, and the underlying signaling pathways.

Core Functions and Rationale for Targeting
EP300 and CREBBP are transcriptional co-activators that play a pivotal role in chromatin

remodeling by acetylating histone and non-histone proteins.[1][2][3] This acetylation neutralizes

the positive charge of lysine residues on histones, leading to a more open chromatin structure

that facilitates gene transcription.[3] Dysregulation of EP300/CREBBP activity is implicated in

the pathogenesis of various malignancies, including hematological cancers and solid tumors,

where they often act as co-activators for key oncogenic transcription factors such as MYC,

IRF4, and the androgen receptor (AR).[4][5][6] Consequently, inhibiting the function of

EP300/CREBBP presents a promising strategy to disrupt these oncogenic signaling networks.
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Several strategies are being explored to therapeutically target EP300/CREBBP, including:

Histone Acetyltransferase (HAT) Inhibitors: These small molecules directly inhibit the

catalytic activity of the HAT domain, preventing the acetylation of downstream targets.

Bromodomain Inhibitors: EP300 and CREBBP contain a bromodomain that recognizes and

binds to acetylated lysine residues, a key step in their recruitment to chromatin. Inhibitors

targeting this domain disrupt their localization and function.

Dual Inhibitors: Some compounds have been developed to inhibit both the HAT and

bromodomain functions of EP300/CREBBP, or to dually target EP300/CREBBP and other

epigenetic regulators like BET proteins.[2][7][8]

Selective Degraders: Utilizing technologies like Proteolysis Targeting Chimeras (PROTACs),

selective degradation of EP300 is being investigated as a therapeutic approach with the

potential for improved tolerability compared to dual inhibitors.[3][5]

HAT Activators: In cancers characterized by monoallelic loss-of-function mutations in

CREBBP or EP300, activating the remaining wild-type allele with small molecules is a novel

therapeutic strategy.[6][9][10]

Quantitative Data on EP300/CREBBP Modulators
The following tables summarize key quantitative data for various EP300/CREBBP inhibitors

and activators based on preclinical and clinical studies.

Table 1: In Vitro Potency of EP300/CREBBP HAT Inhibitors
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Compound Target
Assay
Condition

IC50 (nM) Reference

A-485 p300
Biochemical HAT

assay
9.8 [11]

CBP
Biochemical HAT

assay
2.6 [11]

EP300/CREBBP

Biochemical HAT

assay (50 nM

Acetyl-CoA)

44.8 [4]

EP300/CREBBP

Biochemical HAT

assay (5 µM

Acetyl-CoA)

1300 [1][4]

iP300w EP300/CREBBP

Biochemical HAT

assay (50 nM

Acetyl-CoA)

15.8 [1][4]

CPI-1612 EP300/CREBBP

Biochemical HAT

assay (50 nM

Acetyl-CoA)

10.7 [4]

Table 2: Preclinical and Clinical Profile of Selected EP300/CREBBP-Targeted Agents
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Compound Modality
Key
Preclinical
Findings

Clinical
Trial
Identifier (if
applicable)

Disease
Indication(s
)

Reference

Pocenbrodib

(FT-7051)

CBP/p300

inhibitor

Encouraging

safety and

pharmacokin

etic data in

mCRPC

models.

NCT0678563

6,

NCT0457576

6

Metastatic

Castration-

Resistant

Prostate

Cancer

(mCRPC)

[12][13]

CCS1477

(Inobrodib)

p300/CBP

bromodomain

inhibitor

Potent anti-

tumor activity

in multiple

myeloma cell

lines,

synergistic

with

pomalidomid

e.

NCT0406859

7,

NCT0356865

6

Multiple

Myeloma,

Non-Hodgkin

Lymphoma,

AML, High-

Risk MDS,

mCRPC,

Breast

Cancer,

NSCLC

[14][15][16]

[17][18][19]

[20]

EP31670

(NEO2734)

Dual

p300/CBP

and BET

bromodomain

inhibitor

IC50 <30 nM

for both

targets.

Induces

differentiation

and G1-

phase cell

cycle arrest.

Inhibits tumor

growth in

xenograft

models.

N/A

Prostate

Cancer, NUT

Midline

Carcinoma,

Hematologica

l

Malignancies

[2][7][8][21]

[22]

YF2 HAT Activator Binds to the

bromo/RING

domains of

N/A Germinal

Center-

Derived B-

[6][9][10][23]
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CREBBP/p30

0, increasing

auto-

acetylation

and

activation.

Selectively

cytotoxic in

HAT-mutated

lymphoma

cell lines.

Cell

Lymphoma

EP300

Selective

Degraders

Protein

Degrader

Potent and

selective

degradation

of EP300 with

anti-tumor

activity in

prostate and

hematological

malignancy

models. No

observed

thrombocytop

enia.

N/A

Prostate

Cancer,

Multiple

Myeloma,

DLBCL

[3][5]

Signaling Pathways and Mechanisms of Action
Targeting EP300/CREBBP can disrupt multiple oncogenic signaling pathways. The diagrams

below, generated using the DOT language, illustrate key mechanisms.
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Caption: Mechanism of EP300/CREBBP in driving oncogene expression and points of

therapeutic intervention.
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Caption: Role of EP300/CREBBP in Androgen Receptor (AR) signaling in prostate cancer.

Experimental Protocols
This section provides an overview of key experimental methodologies for evaluating

EP300/CREBBP-targeted therapies.

In Vitro Histone Acetyltransferase (HAT) Assay
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Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of

EP300 or CREBBP.

Methodology:

Reagents and Materials: Recombinant human EP300 or CREBBP enzyme, histone H3 or H4

peptide substrate, Acetyl-Coenzyme A (Acetyl-CoA, can be radiolabeled or unlabeled

depending on the detection method), HAT assay buffer, test compound, and a detection

system (e.g., radiometric, colorimetric, or fluorometric).[24][25][26][27]

Assay Procedure:

Prepare a reaction mixture containing the HAT enzyme, histone peptide substrate, and

HAT assay buffer in a 96-well plate.

Add serial dilutions of the test compound or vehicle control to the wells.

Initiate the reaction by adding Acetyl-CoA.

Incubate the plate at 30-37°C for a defined period (e.g., 1 hour).

Stop the reaction.

Detect the level of histone acetylation. For radiometric assays, this involves capturing the

radiolabeled acetylated peptides on a filter and measuring radioactivity. For colorimetric or

fluorometric assays, the production of Coenzyme A (CoA) is coupled to a detectable

signal.[24][26][27]

Data Analysis: Calculate the percentage of inhibition for each compound concentration

relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-

response curve.

Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound with EP300 or CREBBP in a cellular

context.[28][29][30][31]

Methodology:
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Cell Culture and Treatment:

Culture cells of interest to a suitable confluency.

Treat the cells with the test compound or vehicle control for a specified duration.

Thermal Challenge:

Aliquot the cell suspension into PCR tubes or a 96-well plate.

Heat the samples across a range of temperatures for a short period (e.g., 3 minutes).

Cell Lysis and Protein Quantification:

Lyse the cells to release soluble proteins.

Separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

Quantify the amount of soluble EP300 or CREBBP in the supernatant using methods such

as Western blotting, ELISA, or mass spectrometry.[29][32]

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both

the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher

temperature in the presence of the compound indicates target stabilization and engagement.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
Objective: To identify the genome-wide localization of EP300/CREBBP and the impact of

inhibitors on histone acetylation marks (e.g., H3K27ac).[33][34][35][36][37]

Methodology:

Cell Culture and Crosslinking:

Culture cells and treat with the test compound or vehicle.

Crosslink protein-DNA complexes using formaldehyde.
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Chromatin Preparation:

Lyse the cells and isolate the nuclei.

Shear the chromatin into small fragments (typically 200-500 bp) using sonication or

enzymatic digestion.

Immunoprecipitation:

Incubate the sheared chromatin with an antibody specific for EP300, CREBBP, or a

histone mark of interest (e.g., H3K27ac).

Capture the antibody-chromatin complexes using protein A/G beads.

Wash the beads to remove non-specific binding.

DNA Purification and Sequencing:

Reverse the crosslinks and purify the immunoprecipitated DNA.

Prepare a sequencing library from the purified DNA.

Perform high-throughput sequencing.

Data Analysis:

Align the sequencing reads to a reference genome.

Identify regions of enrichment (peaks) for the protein or histone mark of interest.

Compare the peak profiles between compound-treated and vehicle-treated samples to

assess the effect of the inhibitor on chromatin binding and histone acetylation.

In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of an EP300/CREBBP-targeted agent in a living

organism.

Methodology:
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Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

Tumor Implantation:

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

Treatment:

Randomize the mice into treatment and control groups.

Administer the test compound (e.g., orally or intraperitoneally) and vehicle control

according to a defined schedule and dose.

Efficacy Assessment:

Measure tumor volume regularly using calipers.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

pharmacodynamic marker assessment).

Data Analysis: Compare the tumor growth rates and final tumor volumes between the

treatment and control groups to determine the anti-tumor efficacy of the compound.

Conclusion
The targeting of EP300 and CREBBP represents a promising therapeutic avenue for a variety

of cancers and potentially other diseases. The development of potent and selective inhibitors,

degraders, and activators is rapidly advancing, with several agents now in clinical trials. A

thorough understanding of the underlying biology, coupled with robust preclinical and clinical

evaluation using the methodologies outlined in this guide, will be crucial for the successful

translation of these novel therapies into clinical practice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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